

"2-Ethoxy-4-fluorophenylboronic acid" CAS number 480438-58-2

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Compound of Interest

Compound Name: 2-Ethoxy-4-fluorophenylboronic acid

Cat. No.: B1591070

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An In-depth Technical Guide to **2-Ethoxy-4-fluorophenylboronic Acid** (CAS 480438-58-2) for Advanced Synthesis

Introduction: A Strategically Functionalized Building Block

In the landscape of modern organic synthesis and medicinal chemistry, **2-Ethoxy-4-fluorophenylboronic acid** has emerged as a pivotal building block.^[1] Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable efficiency.^{[1][2]} The strategic placement of an ethoxy group at the 2-position and a fluorine atom at the 4-position is not arbitrary. This specific arrangement of an electron-donating group (ethoxy) and an electron-withdrawing group (fluorine) provides chemists with a tool to finely tune the electronic properties, reactivity, and ultimately, the biological characteristics of target molecules.^{[1][3]}

The fluorine atom, in particular, is a celebrated feature in drug design. Its incorporation can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability—key pharmacokinetic properties that determine the success of a drug candidate.^{[3][4]} This guide serves as a technical resource for researchers and drug development professionals, offering insights into the properties, synthesis, and

application of this versatile reagent, with a focus on the causal relationships that govern its reactivity and practical use in the laboratory.

Physicochemical Properties & Handling

Understanding the fundamental properties of **2-Ethoxy-4-fluorophenylboronic acid** is the first step toward its successful application. The compound is typically a white to off-white crystalline solid, stable under standard laboratory conditions.^[1] However, like many boronic acids, it can exist in equilibrium with its anhydride form (a trimeric boroxine), particularly upon prolonged storage or exposure to heat.^{[5][6]} This does not typically impede its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under the basic aqueous conditions of the reaction.

Table 1: Physicochemical Data

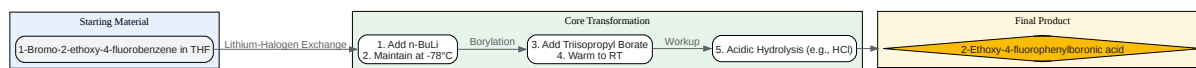
Property	Value	Source(s)
CAS Number	480438-58-2	^{[1][5][7]}
Molecular Formula	C ₈ H ₁₀ BF ₃ O ₃	^{[1][7]}
Molecular Weight	183.97 g/mol	^{[1][5][7]}
Appearance	White to off-white crystalline powder	^[1]
Melting Point	136-141 °C	^{[5][7]}
Synonyms	2-Ethoxy-4-fluorobenzenboronic acid	^{[1][6][7]}
Storage	Store at room temperature, sealed in a dry place	^[1]

Table 2: Safety & Handling Information

Hazard Class	GHS Statements	Precautionary Measures & PPE	Source(s)
Skin Irritation	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.	
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P337+P313: If eye irritation persists: Get medical advice/attention.	
General Handling	Not classified for other major physical or health hazards	Use in a well-ventilated area. Wear a dust mask (e.g., N95) to avoid inhalation of powder.	[5]

A Plausible Synthetic Route

The synthesis of arylboronic acids typically involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester, followed by acidic workup. A common and effective strategy for **2-Ethoxy-4-fluorophenylboronic acid** begins with 1-bromo-2-ethoxy-4-fluorobenzene. This pathway involves a lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species, which is then trapped with an electrophilic boron source like triisopropyl borate.



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Caption: A general workflow for the synthesis of **2-Ethoxy-4-fluorophenylboronic acid**.

Causality in the Synthesis:

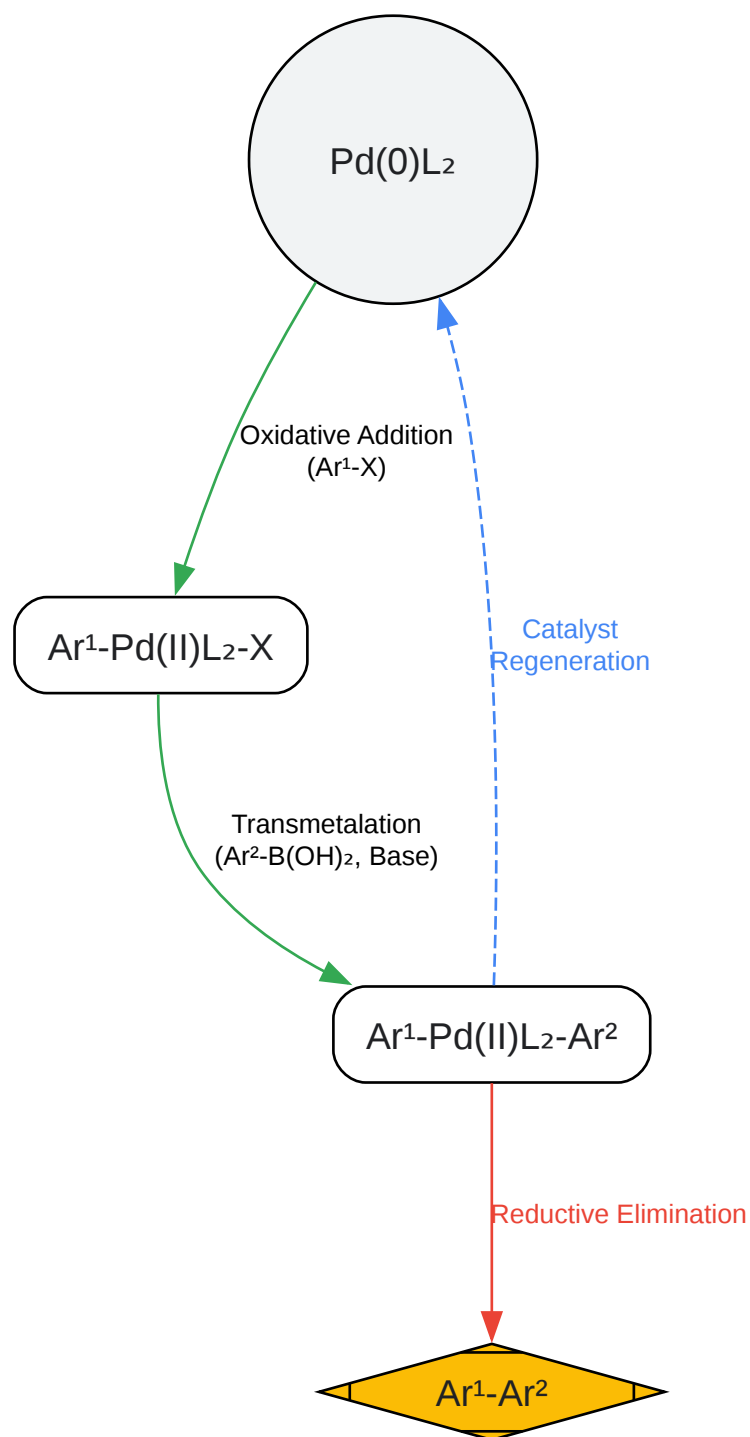
- **Low Temperature (-78°C):** The lithium-halogen exchange is performed at cryogenic temperatures to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or other electrophilic sites on the starting material.
- **Triisopropyl Borate:** This borate ester is used instead of the simpler trimethyl borate because its bulky isopropyl groups help to prevent the formation of over-arylated borate complexes (ate complexes), which would lead to lower yields of the desired mono-arylated product.
- **Acidic Hydrolysis:** The final step is crucial to hydrolyze the boronate ester intermediate to the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for **2-Ethoxy-4-fluorophenylboronic acid** is the Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and materials.^{[1][8]}

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst.^{[2][9]} Understanding this cycle is key to troubleshooting and optimizing reactions.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group (Ar^2) is transferred from boron to palladium, is often rate-determining. The electronic nature of the boronic acid is critical here. The ethoxy

and fluoro substituents on **2-Ethoxy-4-fluorophenylboronic acid** modulate the electron density of the aromatic ring, directly influencing the kinetics of this crucial step.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the coupling of **2-Ethoxy-4-fluorophenylboronic acid** with a generic aryl bromide. Optimization may be required for specific substrates.

Reaction: **2-Ethoxy-4-fluorophenylboronic acid** + 1-Bromo-4-methoxybenzene → 2-Ethoxy-4-fluoro-4'-methoxy-1,1'-biphenyl

Table 3: Reagent Stoichiometry

Reagent	Molar Equiv.	Purpose
1-Bromo-4-methoxybenzene	1.0	Aryl Halide (Electrophile)
2-Ethoxy-4-fluorophenylboronic acid	1.2 - 1.5	Boronic Acid (Nucleophile)
Pd(PPh ₃) ₄	0.02 - 0.05	Palladium(0) Catalyst
K ₂ CO ₃ or Cs ₂ CO ₃	2.0 - 3.0	Base
Dioxane/Water (e.g., 4:1)	-	Solvent System

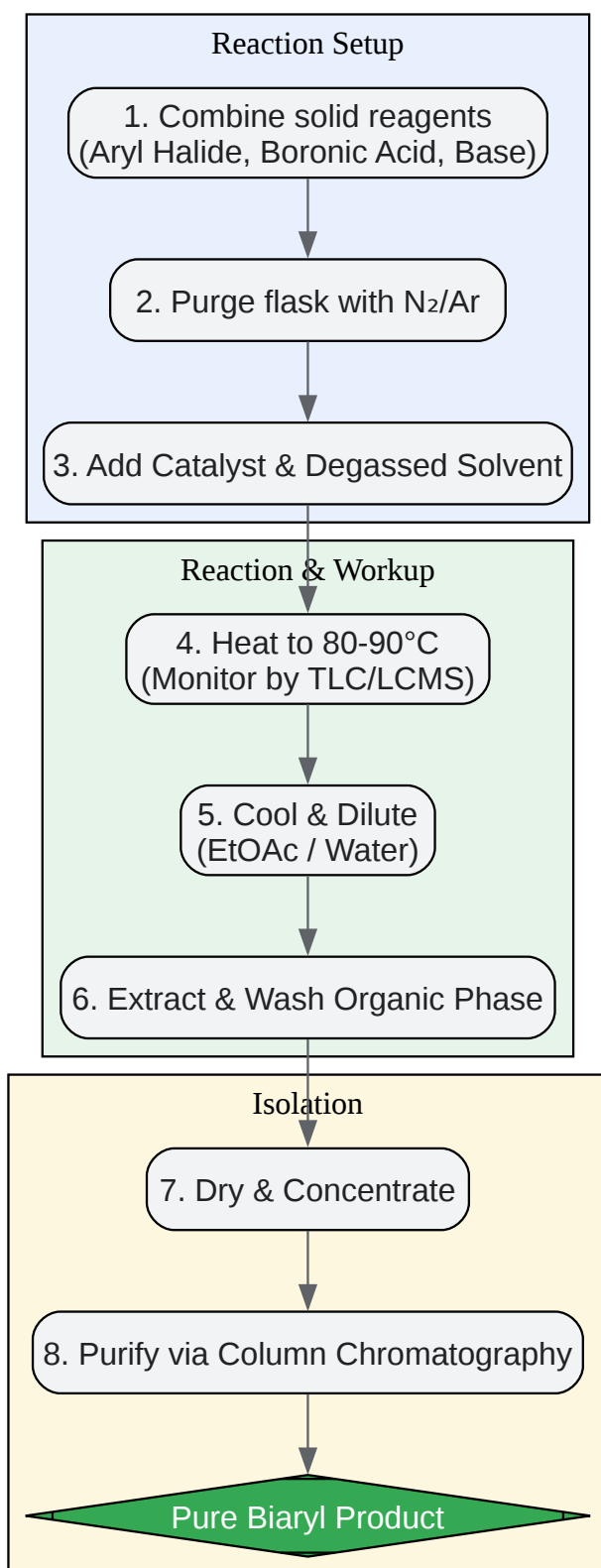
Expert Rationale for Component Selection:

- **Excess Boronic Acid:** A slight excess (1.2-1.5 eq.) is used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid or its partial degradation.
- **Palladium Catalyst:** Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust, air-stable precatalyst that reliably generates the active Pd(0) species in solution.
- **Base:** An inorganic base like potassium carbonate is essential. It activates the boronic acid by forming a more nucleophilic boronate species $[-B(OH)_3]^-$, which facilitates the transmetalation step.^[10]

- **Solvent System:** A mixture of an organic solvent (like dioxane or THF) and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Step-by-Step Methodology:

- **Inert Atmosphere Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), **2-Ethoxy-4-fluorophenylboronic acid** (1.2 mmol), and the base (e.g., K_2CO_3 , 2.0 mmol).
- **Atmosphere Exchange:** Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.
- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst, $Pd(PPh_3)_4$ (0.03 mmol). Then, add the degassed solvent system (e.g., 8 mL Dioxane, 2 mL Water) via syringe. Degassing the solvent (e.g., by sparging with argon for 20 minutes) is a best practice to remove dissolved oxygen.
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
- **Workup and Extraction:** After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
- **Washing:** Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.



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Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Broader Applications in Scientific Research

The value of **2-Ethoxy-4-fluorophenylboronic acid** extends beyond a single reaction. Its incorporation into molecular scaffolds is a validated strategy across multiple scientific domains:

- **Drug Discovery:** This building block is instrumental in creating libraries of complex molecules for screening. The resulting fluorinated biaryl structures are frequently investigated as kinase inhibitors in oncology, as well as agents for treating neurological and cardiovascular diseases.[1][4][11] Boronic acids themselves are a growing class of pharmaceuticals, with several approved drugs.[12][13]
- **Materials Science:** It is used in the synthesis of functionalized polymers and organic electronics, where the electronic properties of the biaryl units can be tailored for applications in organic light-emitting diodes (OLEDs) and sensors.[1]
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of the 2-ethoxy-4-fluorophenyl moiety can lead to the development of new herbicides and pesticides with improved efficacy and environmental profiles.[1]

Conclusion

2-Ethoxy-4-fluorophenylboronic acid, CAS 480438-58-2, is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it an invaluable asset for constructing complex molecular architectures. By understanding the principles behind its synthesis and the mechanistic nuances of its application in the Suzuki-Miyaura coupling, researchers in drug discovery, materials science, and beyond can harness its full potential to drive innovation and accelerate the development of new functional molecules.

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